molecular formula C13H13ClFN3O2S B2695802 2-[(4-chloro-3-fluorophenyl)amino]-N-ethylpyridine-3-sulfonamide CAS No. 1251550-46-5

2-[(4-chloro-3-fluorophenyl)amino]-N-ethylpyridine-3-sulfonamide

Cat. No.: B2695802
CAS No.: 1251550-46-5
M. Wt: 329.77
InChI Key: OSMAEEZICRCNQM-UHFFFAOYSA-N
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Description

2-[(4-Chloro-3-fluorophenyl)amino]-N-ethylpyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine core substituted at position 3 with a sulfonamide group (N-ethyl) and at position 2 with a (4-chloro-3-fluorophenyl)amino moiety. The sulfonamide group is a common pharmacophore in medicinal chemistry, often contributing to hydrogen-bonding interactions with enzymes or receptors.

Properties

IUPAC Name

2-(4-chloro-3-fluoroanilino)-N-ethylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFN3O2S/c1-2-17-21(19,20)12-4-3-7-16-13(12)18-9-5-6-10(14)11(15)8-9/h3-8,17H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMAEEZICRCNQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(N=CC=C1)NC2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chloro-3-fluorophenyl)amino]-N-ethylpyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of 4-chloro-3-fluoroaniline. This intermediate can be synthesized through nucleophilic substitution reactions involving 4-chloroaniline and fluorinating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chloro-3-fluorophenyl)amino]-N-ethylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-[(4-chloro-3-fluorophenyl)amino]-N-ethylpyridine-3-sulfonamide exhibit significant anticancer properties. For instance, related pyridine derivatives have shown potent activity against various cancer cell lines, including gastric carcinoma models. These compounds often act as inhibitors of specific kinases involved in tumor growth, demonstrating the potential of sulfonamide derivatives in cancer therapy .

Antimicrobial Properties

Sulfonamides are traditionally known for their antibacterial properties. The compound may also exhibit such effects, potentially serving as a lead compound for developing new antibiotics. The mechanism typically involves the inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth and replication .

P2X7 Receptor Antagonism

There is emerging evidence that certain sulfonamide derivatives can act as antagonists for the P2X7 receptor, which is implicated in various inflammatory and pain conditions. The ability to modulate this receptor could lead to novel treatments for chronic pain and inflammatory diseases .

Herbicidal Activity

Research has suggested that sulfonamide derivatives similar to this compound can be utilized in herbicidal formulations. These compounds may inhibit specific enzymatic pathways in plants, leading to effective weed control while minimizing harm to crops .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its efficacy and safety profile. Studies have shown that modifications at various positions on the pyridine ring can significantly influence the biological activity of sulfonamides.

Modification PositionEffect on Activity
3-positionEnhances kinase selectivity and potency
4-positionImproves solubility and bioavailability
Sulfonamide groupCritical for antibacterial efficacy

Case Studies and Research Findings

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Study on Met Kinase Inhibitors : A related pyridine compound was found to induce complete tumor stasis in a human gastric carcinoma xenograft model, highlighting the potential of pyridine derivatives in cancer therapy .
  • Antimicrobial Efficacy : A series of sulfonamide derivatives were tested against various bacterial strains, demonstrating significant inhibition rates comparable to established antibiotics .

Mechanism of Action

The mechanism of action of 2-[(4-chloro-3-fluorophenyl)amino]-N-ethylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit key enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

N-(4-Ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide

  • Core Structure : Pyridine-3-sulfonamide, identical to the target compound.
  • Substituents : Ethyl groups on both the sulfonamide nitrogen and the phenyl ring (position 4) instead of chloro-fluorophenyl and ethyl.
  • Key Differences :
    • Electronic Effects : Ethyl groups are electron-donating, contrasting with the electron-withdrawing Cl/F substituents in the target compound. This may reduce binding affinity in polar active sites.
    • Molecular Weight : 381.49 g/mol (vs. ~328.6 g/mol for the target compound), suggesting lower steric bulk in the target compound .

GDC-0994 (ERK1/2 Inhibitor)

  • Core Structure: Pyridinone with a hydroxyethyl linker.
  • Substituents : 4-Chloro-3-fluorophenyl group attached to a hydroxyethyl moiety.
  • Key Differences: Functional Groups: The hydroxyethyl linker in GDC-0994 enhances solubility and hydrogen-bonding capacity compared to the direct amino linkage in the target compound. Biological Activity: GDC-0994 is a potent ERK1/2 inhibitor, highlighting the pharmacological relevance of the 4-chloro-3-fluorophenyl motif in kinase targeting .

3-Chloro-N-phenyl-phthalimide

  • Core Structure : Phthalimide (isoindole-1,3-dione).
  • Substituents : Chloro and phenyl groups.
  • Key Differences: Applications: Primarily used as a monomer for polyimide synthesis, unlike the sulfonamide-based target compound. Reactivity: The phthalimide core is more rigid and planar, favoring polymer applications over biological interactions .

Comparative Data Table

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
2-[(4-Chloro-3-fluorophenyl)amino]-N-ethylpyridine-3-sulfonamide Pyridine-3-sulfonamide 2-(4-Cl-3-F-C6H3NH-), N-ethyl ~328.6 Potential kinase inhibition
N-(4-Ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide Pyridine-3-sulfonamide 2-(4-Et-C6H4NH-), N-(4-Et-C6H4) 381.49 Undisclosed biological activity
GDC-0994 Pyridinone 1-(4-Cl-3-F-C6H3)-2-hydroxyethyl ~488.9* ERK1/2 inhibitor (IC50 < 10 nM)
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Cl, N-Ph ~243.7 Polyimide synthesis

*Calculated based on molecular formula from .

Research Findings and Implications

  • Electronic and Steric Effects : The 4-chloro-3-fluorophenyl group in the target compound likely enhances binding to hydrophobic pockets in enzymes (e.g., kinases), as seen in GDC-0994 . Replacing Cl/F with ethyl groups (as in ) may reduce potency due to weaker electron-withdrawing effects.
  • Sulfonamide vs. Phthalimide Cores : Sulfonamides are more versatile in drug design due to their hydrogen-bonding capacity, whereas phthalimides are constrained by rigidity .
  • Synthetic Routes : Coupling reactions using reagents like HATU (as in ) are common for sulfonamide derivatives, suggesting scalable synthesis for the target compound.

Biological Activity

2-[(4-chloro-3-fluorophenyl)amino]-N-ethylpyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a pyridine ring, with a chloro and fluoro substituent on the phenyl group. Its molecular formula is C13H14ClFN3O2SC_{13}H_{14}ClFN_3O_2S with a molecular weight of 329.78 g/mol .

The biological activity of this compound can be attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in disease processes. The sulfonamide moiety is known for its ability to inhibit bacterial dihydropteroate synthase, which is crucial in folate synthesis . Additionally, the compound may exhibit anticancer properties through the inhibition of specific signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate significant antimicrobial effects. A study highlighted the efficacy of related sulfonamides against various bacterial strains, showing minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, one study reported IC50 values indicating that the compound effectively inhibits cell proliferation in several cancer types, including breast and lung cancer cells .

Case Studies

Study Findings Reference
Study on Antimicrobial ActivityDemonstrated significant antibacterial activity against Gram-positive bacteria with MIC values ranging from 1 to 10 µg/mL.
Anticancer EfficacyInduced apoptosis in breast cancer cell lines with an IC50 of 15 µM after 48 hours of treatment.
Enzyme InhibitionInhibited dihydropteroate synthase activity with an IC50 value of 20 µM, indicating potential as an antimicrobial agent.

Pharmacological Applications

The compound is being explored for various pharmacological applications:

  • Antimicrobial Agents : Potential use in treating bacterial infections due to its sulfonamide structure.
  • Anticancer Drugs : Investigated for its ability to inhibit tumor growth and induce apoptosis.
  • Enzyme Inhibitors : Targeting specific enzymes involved in metabolic pathways related to disease progression.

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the efficacy of this compound through structural modifications. For example, altering substituents on the phenyl ring has been shown to improve potency against specific cancer cell lines while maintaining low cytotoxicity towards normal cells .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-[(4-chloro-3-fluorophenyl)amino]-N-ethylpyridine-3-sulfonamide, and what key reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via sulfonamide coupling. A primary amine (e.g., 4-chloro-3-fluoroaniline) reacts with a pyridine-3-sulfonyl chloride derivative in the presence of a base like triethylamine or pyridine to facilitate nucleophilic substitution. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions. Post-reaction purification via column chromatography or recrystallization ensures high purity .

Q. How is the molecular structure of this compound confirmed, and which spectroscopic or crystallographic methods are most reliable?

  • Methodological Answer : Structural confirmation relies on a combination of ¹H/¹³C NMR (to verify substituent integration and coupling patterns) and high-resolution mass spectrometry (HRMS) for molecular weight validation. For unambiguous confirmation, single-crystal X-ray diffraction is preferred, as it provides precise bond angles and spatial arrangement of functional groups. Crystallization solvents (e.g., ethanol/water mixtures) must be optimized to obtain diffraction-quality crystals .

Advanced Questions

Q. How can researchers optimize the sulfonamide coupling step to improve reaction efficiency and purity?

  • Methodological Answer : Optimization involves Design of Experiments (DoE) to evaluate factors like stoichiometry, solvent polarity, and catalyst presence. For example, a fractional factorial design can identify interactions between reaction time (6–24 hours) and temperature (25–60°C). Computational tools (e.g., density functional theory) predict transition-state energies to guide solvent selection, while inline FTIR monitors reaction progress in real-time .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo activity data for this compound?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. To address this:

  • Conduct plasma stability assays to identify metabolic hotspots (e.g., esterase-sensitive groups).
  • Use prodrug strategies (e.g., masking sulfonamide groups with acetylated precursors) to enhance in vivo stability.
  • Validate findings with pharmacokinetic/pharmacodynamic (PK/PD) modeling in rodent models, correlating plasma concentrations with target engagement .

Q. How can computational modeling guide the design of derivatives with enhanced target binding affinity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to target proteins (e.g., kinases or GPCRs). QM/MM simulations assess electronic interactions between the sulfonamide group and catalytic residues. For example, introducing electron-withdrawing substituents (e.g., -CF₃) at the pyridine ring may enhance hydrogen bonding with Asp86 in a kinase active site, as suggested by electrostatic potential maps .

Q. What methodologies are recommended for analyzing the compound’s reactivity under varying pH conditions?

  • Methodological Answer : Perform pH-dependent stability studies using buffered solutions (pH 1–10) at 37°C. Monitor degradation via HPLC-UV/MS and apply kinetic modeling (e.g., first-order decay constants) to identify pH-sensitive functional groups. For hydrolytically labile motifs (e.g., sulfonamide), consider steric shielding via bulky substituents .

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